4-(5-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole
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Overview
Description
4-(5-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole is a complex organic compound that features a combination of fluorophenyl, piperazine, sulfonyl, thiophene, and thiazole moieties
Mechanism of Action
Target of action
The compound contains a piperazine ring, which is a common feature in many drugs that target the central nervous system . The fluorophenyl group might interact with specific receptors or enzymes in the body, but without specific studies, it’s hard to determine the exact targets.
Mode of action
The mode of action would depend on the specific targets of the compound. For example, if it targets a receptor, it might act as an agonist (activating the receptor) or an antagonist (blocking the receptor). The sulfonyl group could potentially form hydrogen bonds with its target, influencing the compound’s activity .
Biochemical pathways
Without specific information, it’s hard to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been shown to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluorophenylamine with piperazine under appropriate conditions to form 4-(4-fluorophenyl)piperazine.
Sulfonylation: The piperazine derivative is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, to introduce the sulfonyl group, yielding 4-(4-fluorophenyl)piperazin-1-yl)sulfonyl derivative.
Thiophene Introduction: The sulfonylated piperazine is then coupled with a thiophene derivative, typically through a palladium-catalyzed cross-coupling reaction.
Thiazole Formation: Finally, the thiophene derivative is reacted with a thiazole precursor under conditions that facilitate the formation of the thiazole ring, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride.
Major Products
Oxidation: Oxidation of the sulfonyl group can yield sulfone derivatives.
Reduction: Reduction of the sulfonyl group can produce sulfide derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its structure suggests it could interact with proteins, nucleic acids, and other biomolecules, making it a candidate for drug discovery and development.
Medicine
Medicinally, 4-(5-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole is investigated for its potential therapeutic effects. It may act on specific biological pathways, offering potential treatments for various diseases, including neurological disorders and cancers.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)piperazine: A simpler analog that lacks the sulfonyl, thiophene, and thiazole groups.
4-(4-Fluorophenyl)sulfonylpiperazine: Similar but lacks the thiophene and thiazole moieties.
Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the piperazine, sulfonyl, and thiazole groups.
Uniqueness
What sets 4-(5-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications, from synthetic chemistry to drug development.
Biological Activity
The compound 4-(5-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C_{16}H_{18}F_{N}_{3}O_{2}S, with a molecular weight of approximately 353.41 g/mol. The structure incorporates a piperazine ring , a sulfonyl group , and a thiophene moiety , which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The sulfonamide functionality is particularly noted for its antibacterial activity, which may be relevant to the compound .
Compound | Bacterial Strain | Activity |
---|---|---|
4-Fluorophenyl Piperazine Derivative | E. coli | Inhibited growth at low concentrations |
Sulfonamide Derivative | S. aureus | Effective at inhibiting enzyme activity |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly concerning acetylcholinesterase (AChE) and urease. Inhibition of AChE is significant for treating neurodegenerative diseases such as Alzheimer's. Studies have shown that similar piperazine derivatives can effectively inhibit AChE, suggesting that this compound may have similar properties .
Anticancer Activity
The anticancer potential of compounds containing thiazole and piperazine moieties has been documented. These compounds may exert their effects through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies indicate that derivatives of the compound could inhibit cancer cell proliferation in vitro, although further research is required to confirm these findings .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Receptor Binding : The piperazine ring can facilitate binding to neurotransmitter receptors, influencing neurotransmission.
- Enzyme Interaction : The sulfonamide group may interact with active sites on enzymes, leading to inhibition.
- Cell Membrane Penetration : The lipophilic nature of the fluorinated phenyl group may enhance cell membrane permeability, allowing for increased bioavailability.
Case Studies
Recent studies have evaluated the pharmacological effects of compounds structurally related to this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that a related piperazine derivative exhibited a minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa comparable to standard antibiotics.
- In Vitro Cancer Cell Studies : Another study assessed cell viability in cancer cell lines treated with thiazole-containing compounds, revealing significant reductions in cell proliferation rates, indicating potential as anticancer agents .
Properties
IUPAC Name |
4-[5-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylthiophen-2-yl]-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2S3/c1-13-20-16(12-25-13)17-6-7-18(26-17)27(23,24)22-10-8-21(9-11-22)15-4-2-14(19)3-5-15/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEKBDVEVARDGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.